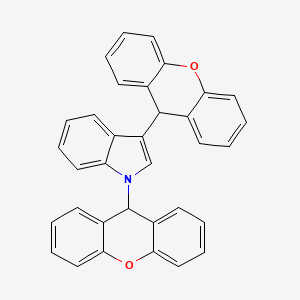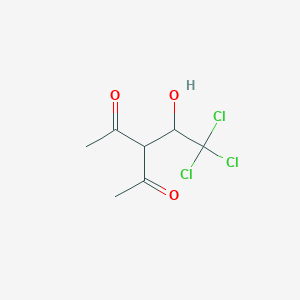![molecular formula C9H17NO3 B14641479 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid CAS No. 54961-33-0](/img/structure/B14641479.png)
1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a hydroxyethylamino group attached to the cyclohexane ring, which also contains a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve heating the reactants in a suitable solvent and maintaining the reaction mixture at a specific temperature for a defined period.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Cyclohexanone, cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid finds applications in multiple scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The carboxylic acid group may also participate in binding interactions, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: Lacks the hydroxyethylamino group, making it less versatile in chemical reactions.
1-Aminocyclohexanecarboxylic acid: Contains an amino group instead of the hydroxyethylamino group, leading to different reactivity and applications.
Cyclohexanol: Lacks the carboxylic acid group, resulting in different chemical properties and uses.
This comprehensive overview highlights the significance of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Propiedades
Número CAS |
54961-33-0 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-(2-hydroxyethylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO3/c11-7-6-10-9(8(12)13)4-2-1-3-5-9/h10-11H,1-7H2,(H,12,13) |
Clave InChI |
HRECPFJZHWQDPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)

![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)





